(3-Butylphenoxy)acetic acid

Description

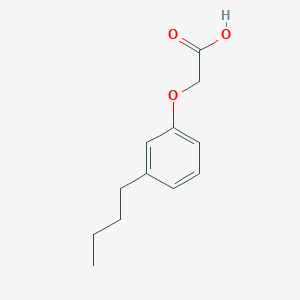

(3-Butylphenoxy)acetic acid is an organic compound characterized by a phenoxy group attached to an acetic acid moiety, with a linear butyl chain substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₂H₁₆O₃, with an average molecular mass of 208.26 g/mol (estimated based on structural analogs) . This compound belongs to the class of aryloxyacetic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The butyl group enhances lipophilicity, influencing solubility and bioavailability, while the acetic acid group enables salt formation and reactivity in synthesis .

Properties

CAS No. |

1878-53-1 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(3-butylphenoxy)acetic acid |

InChI |

InChI=1S/C12H16O3/c1-2-3-5-10-6-4-7-11(8-10)15-9-12(13)14/h4,6-8H,2-3,5,9H2,1H3,(H,13,14) |

InChI Key |

OBZICKNCNDJTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butylphenoxy)acetic acid typically involves the reaction of 3-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butylphenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Esterification

Reaction Overview :

The carboxylic acid group in (3-Butylphenoxy)acetic acid undergoes esterification with alcohols to form esters. This reaction is typically catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Mechanism :

-

Acid-Catalyzed Esterification : Proceeds via protonation of the carboxylic acid, forming an oxonium intermediate. The alcohol then attacks the carbonyl carbon, leading to ester formation and water release.

-

Base-Catalyzed Esterification : Involves deprotonation of the acid to form a carboxylate ion, which reacts with an alcohol to yield an ester and alcoholate salt.

Kinetics and Catalysts :

-

Catalyst Role : Acid catalysts lower activation energy by stabilizing transition states. For example, sulfuric acid enhances reaction rates by protonating intermediates.

-

Effect of Alcohol Structure : Bulky alcohols (e.g., tert-butanol) may reduce reaction rates due to steric hindrance, as observed in analogous esterification reactions .

Example Reaction :

Hydrolysis

Reaction Overview :

The ester derivatives of this compound undergo hydrolysis to regenerate the parent acid. This reaction is reversible and influenced by pH.

Mechanism :

-

Acidic Hydrolysis : Involves protonation of the ester oxygen, followed by water attack to form a tetrahedral intermediate and subsequent release of an alcohol.

-

Basic Hydrolysis : Proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, leading to carboxylate formation.

Factors Affecting Rate :

-

pH : Acidic conditions favor hydrolysis of esters, while basic conditions favor saponification.

-

Temperature : Elevated temperatures accelerate hydrolysis due to increased molecular motion and energy.

Example Reaction :

Steric Effects on Reactivity

The tert-butyl group attached to the phenoxy ring introduces significant steric hindrance, which impacts reaction rates. For instance, in esterification, bulky substituents like tert-butyl groups reduce reaction rates by increasing the energy barrier for transition state formation . This effect is consistent with observations in similar carboxylic acids, where bulky groups slow reactions due to spatial constraints .

Table 1: Comparison of Esterification Conditions

| Parameter | This compound | Analogous Compounds (e.g., Acetic Acid) |

|---|---|---|

| Catalyst | H₂SO₄, NaOH | H₂SO₄, H₃PO₄, Zeolites |

| Temperature (°C) | 50–100 | 30–150 |

| Reaction Time | Hours to days | Minutes to hours |

| Activation Energy (kJ/mol) | Not reported | ~58 (without catalyst) |

| Mechanism | Protonation/carboxylate formation | Eley-Rideal (adsorbed species) |

Key Observations:

-

Catalyst Efficiency : Acid catalysts (e.g., H₂SO₄) are widely used for esterification due to their ability to stabilize intermediates.

-

Steric Effects : The tert-butyl group in this compound likely increases activation energy compared to smaller substituents .

-

Kinetic Trends : Reaction rates decrease with increasing steric bulk, as observed in similar systems .

Scientific Research Applications

(3-Butylphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of (3-Butylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a plant growth regulator, it may influence the expression of genes involved in growth and development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core phenoxyacetic acid structure but differ in substituents at the 3-position of the phenyl ring, leading to variations in physicochemical properties and applications:

Physicochemical Properties

- Acidity : The presence of electron-withdrawing groups (e.g., -Br in (3-bromophenyl)acetic acid) increases the acidity of the acetic acid group (pKa ~2.8) compared to electron-donating groups like -OCH₃ (pKa ~4.2) .

- Solubility : Lipophilic substituents (e.g., butyl or tert-butyl) reduce water solubility, while polar groups (e.g., benzamide or methoxy) enhance solubility in organic solvents .

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability by sterically shielding the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.